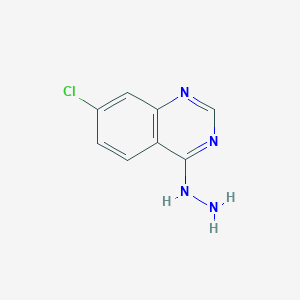

7-Chloro-4-hydrazinylquinazoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 7-Chloro-4-hydrazinylquinazoline involves several steps:

Starting Material: The process begins with anthranilic acid, which reacts with urea to form a 2,4-dihydroxyquinazoline intermediate.

Chlorination: The intermediate is then treated with phosphorus oxychloride (POCl3) to produce a 2,4-dichloroquinazoline derivative.

Hydrazination: Finally, the 2,4-dichloroquinazoline reacts with hydrazine hydrate in methanol for about 4 hours to yield this compound.

Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production, such as using continuous flow reactors to improve yield and efficiency.

化学反应分析

7-Chloro-4-hydrazinylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: It can react with different aromatic aldehydes or isothiocyanates to form substituted derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Major Products: The major products formed from these reactions include Schiff base hydrazone ligands and heteroaromatic derivatives.

Common reagents used in these reactions include aromatic aldehydes, isothiocyanates, and various solvents like methanol and ethanol .

科学研究应用

Antimicrobial Activity

7-Chloro-4-hydrazinylquinazoline and its derivatives exhibit significant antimicrobial properties. Research has indicated that quinoline derivatives, including this compound, possess activity against various pathogens, including bacteria, viruses, and protozoa. For instance, a study evaluated the efficacy of a related compound against Leishmania amazonensis, demonstrating notable in vitro anti-amastigote activity and significant in vivo efficacy in reducing lesion size and parasitic load in infected mice .

Antimalarial Potential

The compound has also been investigated for its potential as an antimalarial agent. Quinoline derivatives have historically been associated with antimalarial activity. A study highlighted the biological activity of this compound derivatives, suggesting their potential role in malaria treatment due to their ability to inhibit the growth of Plasmodium species .

Antitubercular Activity

Research has indicated that this compound derivatives may possess antitubercular properties. A synthesis study reported the creation of heteroaromatic isonicotinoyl and 7-chloro-4-quinolinyl hydrazone derivatives that were evaluated for their activity against Mycobacterium tuberculosis. The findings suggested that these compounds could serve as promising candidates for further development as antitubercular agents .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various studies focusing on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico analyses have shown that certain derivatives exhibit favorable drug-like characteristics with low toxicity against mammalian cells, making them suitable for further pharmacological exploration .

Case Study: Efficacy Against Leishmaniasis

A significant case study involved the evaluation of a derivative of this compound (referred to as Hydraqui) against Leishmania amazonensis. The study reported:

- In Vitro Results : Hydraqui demonstrated an IC50 value indicating effective inhibition of intracellular amastigotes.

- In Vivo Results : Mice treated with Hydraqui showed a 48.3% reduction in lesion size and a 93.8% reduction in parasitic load without causing hepatic or renal toxicity .

Experimental Data Table: Antimicrobial Activity of Derivatives

| Compound Name | Pathogen | IC50 (µM) | In Vivo Efficacy (%) | Toxicity Level |

|---|---|---|---|---|

| Hydraqui | Leishmania amazonensis | ≤10 | 93.8 | Low |

| This compound | Plasmodium falciparum | TBD | TBD | TBD |

| Other Derivatives | Mycobacterium tuberculosis | TBD | TBD | TBD |

作用机制

The mechanism of action of 7-Chloro-4-hydrazinylquinazoline involves nucleophilic aromatic substitution reactions. This interaction can lead to changes in the cellular environment, potentially affecting the function of targeted molecules. The specific biochemical pathways affected by this compound are still under investigation, but it is believed to interact with various molecular targets through its hydrazinyl and chloro groups.

相似化合物的比较

7-Chloro-4-hydrazinylquinazoline can be compared with other similar compounds, such as:

7-Chloro-4-hydrazinoquinoline: This compound has a similar structure but differs in its quinoline base.

5,7-Dichloro-4-hydrazinoquinoline: Another related compound with additional chlorine substitution.

The uniqueness of this compound lies in its specific hydrazinyl and chloro substitutions, which confer distinct chemical properties and biological activities compared to its analogs .

生物活性

7-Chloro-4-hydrazinylquinazoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 7-chloroquinazoline derivatives with hydrazine derivatives. The process can be summarized as follows:

- Starting Material : 7-Chloroquinazoline.

- Reagents : Hydrazine hydrate.

- Conditions : Reflux in an appropriate solvent (e.g., ethanol).

- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluating its activity against a panel of 60 cancer cell lines found that derivatives of this compound showed submicromolar GI50 values, indicating potent anticancer properties across multiple tumor types, including leukemia, lung, colon, and breast cancers .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.096 | |

| A549 (Lung) | 0.088 | |

| SF-295 (CNS) | 0.688 | |

| HCT116 (Colon) | 0.150 |

The mechanism of action for these compounds includes the inhibition of key enzymes involved in cell proliferation and DNA repair processes, such as the epidermal growth factor receptor (EGFR) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. Studies have shown that it exhibits potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as Gram-negative strains including Escherichia coli .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Bacillus cereus | 10 µg/mL |

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of halogen atoms at specific positions enhances both anticancer and antimicrobial activities.

- Hydrophobic Interactions : Alkyl and aryl groups increase lipophilicity, potentially improving cell membrane permeability and bioavailability.

- Functional Groups : The introduction of electron-donating or -withdrawing groups can significantly affect the potency and selectivity of the compound against target enzymes.

Case Studies

- Anticancer Efficacy : A study conducted on a series of hydrazone derivatives derived from quinazoline demonstrated that modifications at the hydrazine moiety led to enhanced cytotoxicity against multiple cancer cell lines, establishing a clear correlation between structure and activity .

- Antimicrobial Screening : In a detailed evaluation of synthesized quinazoline derivatives, compounds exhibiting a specific substitution pattern showed remarkable antibacterial efficacy against resistant strains, highlighting the potential for developing new therapeutic agents in combating antibiotic resistance .

属性

IUPAC Name |

(7-chloroquinazolin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-5-1-2-6-7(3-5)11-4-12-8(6)13-10/h1-4H,10H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWVAZNOXJFTFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CN=C2NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。